molecular formula C17H15NO3 B13954830 alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid CAS No. 64037-05-4

alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid

Cat. No.: B13954830
CAS No.: 64037-05-4
M. Wt: 281.30 g/mol
InChI Key: JDFQJYHRSPYWNQ-UHFFFAOYSA-N
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Description

α-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid is a benzoxazole derivative characterized by a benzoxazole core substituted with a meta-methylphenyl (m-tolyl) group at the 2-position and an α-methyl acetic acid moiety at the 5-position. This structural framework is critical for its pharmacological activity, particularly in anti-inflammatory applications. The acetic acid group mimics the carboxylate moiety found in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a mechanism involving cyclooxygenase (COX) enzyme inhibition . Its synthesis and preliminary activity were reported in studies comparing it to structurally related compounds, where it demonstrated efficacy in the carrageenan-induced rat paw edema test, a standard model for evaluating anti-inflammatory agents .

Properties

CAS No.

64037-05-4

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C17H15NO3/c1-10-4-3-5-13(8-10)16-18-14-9-12(11(2)17(19)20)6-7-15(14)21-16/h3-9,11H,1-2H3,(H,19,20)

InChI Key

JDFQJYHRSPYWNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Synthesis of 2-Aryl Benzoxazoles from Aldoximes

One of the prominent methods for synthesizing benzoxazole derivatives, including this compound analogs, involves copper-catalyzed cyclization of aldoximes with halogenated aromatic compounds.

  • Catalyst and Ligand : Copper(I) iodide (CuI) is used as the catalyst, with N,N'-dimethyl ethylenediamine (DMEDA) as a ligand to facilitate the reaction.
  • Reaction Mechanism : The process involves copper-catalyzed dehydration of aldoximes to form a nitrilium ion intermediate, which undergoes hydrolysis and subsequent intramolecular C-O bond formation to yield the benzoxazole ring.
  • Substrate Scope : Various substituted aldoximes, including those with methyl (Me), methoxy (OMe), chloro (Cl), and dimethylamino (NMe2) groups, are compatible, producing 2-aryl benzoxazoles in moderate to good yields.
  • Reaction Conditions : The reaction typically uses 1-bromo-2-iodobenzene as the halogenated aromatic partner, proceeding under mild conditions with copper catalysis.
  • Yields : The yields range from 38% to 54% depending on the substituents on the aldoxime (Table 1).
Entry Aldoxime Substituent Yield (%)
1 Me 52
2 OMe 46
3 Cl 54
4 NMe2 48
5 m-Tolyl (Me on ring) 51
6 Others 50-53
7 Electron-withdrawing NO2 No product
  • Limitations : Electron-withdrawing groups such as nitro (NO2) on the aldoxime hinder the reaction, preventing benzoxazole formation.
  • Advantages : This method is cost-effective due to inexpensive copper catalysts and allows a one-pot synthesis of benzoxazoles with moderate yields.

This method is well-documented in the literature with detailed NMR characterization of products confirming the structure of benzoxazoles formed.

Synthesis via Optically Active Intermediates and Salt Formation

Another preparation approach involves the synthesis of optically active benzoxazoleacetic acid derivatives through salt formation and decomposition processes:

  • Intermediate Formation : The process starts with the preparation of optically active intermediates such as 4-hydroxy-3-methyl-2-2'-propynyl-2-cyclopentenolone acid phthalate salts.
  • Reaction Conditions : The salt is decomposed using acids (e.g., diluted hydrochloric or sulfuric acid) or alkalis (e.g., sodium hydroxide or carbonate solutions) in various organic solvents like benzene, toluene, diethyl ether, or aliphatic hydrocarbons.
  • Temperature Range : Reactions are carried out between -10°C to boiling points of solvents, typically completing within 10 minutes to 48 hours depending on conditions.
  • Purification : The crystalline salts are filtered and recrystallized from suitable solvents to obtain pure intermediates.
  • Hydrolysis and Extraction : Hydrolysis of the acid phthalate in aqueous or mixed solvents with bases is followed by extraction, washing, drying, and concentration to yield the pure benzoxazoleacetic acid derivative.
  • Use of Organic Amines : Organic amines such as triethylamine, pyridine, or cyclohexylamine are employed as bases or catalysts in some steps to facilitate the reaction.
  • Pressure Application : Sometimes mild pressure (1.5% to 10.1 bars) is applied to accelerate the reaction.
  • Buffer Systems : pH buffers like sodium acetate or phosphate salts are used to maintain optimal reaction conditions.

This method allows the preparation of optically active benzoxazoleacetic acids with controlled stereochemistry and high purity, suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Feature Copper-Catalyzed Aldoxime Cyclization Optically Active Salt Decomposition Method
Catalyst CuI with DMEDA ligand Acid/Base, Organic amines
Reaction Type One-pot cyclization Salt formation, decomposition, hydrolysis
Substrate Scope Various substituted aldoximes Optically active intermediates
Temperature Range Mild conditions (room temp to moderate heat) -10°C to solvent boiling point
Reaction Time Several hours 10 min to 48 hours
Yield Moderate (38-54%) High purity, stereoselective
Scalability Suitable for moderate scale Suitable for pharmaceutical scale
Limitations Sensitive to electron-withdrawing groups Requires careful control of stereochemistry

Summary of Research Findings

  • Copper-catalyzed synthesis provides a straightforward, cost-effective approach to benzoxazole derivatives, including this compound analogs, with moderate yields and functional group tolerance.
  • The salt decomposition method enables the preparation of optically active benzoxazoleacetic acids with high stereochemical purity, involving multiple steps of salt formation, decomposition, hydrolysis, and purification.
  • Both methods have been validated by detailed spectroscopic characterization (1H NMR, 13C NMR) and crystallographic data where applicable.
  • Reaction conditions such as solvent choice, temperature, catalyst/ligand system, and pH control critically influence the yield and purity of the final compound.
  • The copper-catalyzed route is advantageous for rapid synthesis, while the salt-based method is preferred for chiral, pharmaceutical-grade products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoxazole ring to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.

Scientific Research Applications

Biology: In biological research, alpha-Methyl-2-(3-methylphenyl)-5-benzoxazoleacetic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha-Methyl-2-(3-methylphenyl)-5-benzoxazoleacetic acid involves its interaction with specific molecular targets in biological systems. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Effects on Anti-Inflammatory Activity

Compound Name Substituent Position & Group Core Structure Notable Activity/Properties
α-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid 2-(meta-methylphenyl) Benzoxazoleacetic acid Moderate anti-inflammatory activity in rat paw edema test
Benoxaprofen (2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid) 2-(para-chlorophenyl) Benzoxazoleacetic acid Higher potency NSAID; withdrawn due to hepatotoxicity
α-Desmethyl Benoxaprofen Methyl Ester 2-(4-chlorophenyl); methyl ester Benzoxazoleacetic ester Prodrug form; requires hydrolysis for activity
  • Meta vs. Para Substitution: The m-tolyl group in the target compound introduces steric and electronic differences compared to the para-chlorophenyl group in Benoxaprofen. Para-substituted derivatives often exhibit stronger COX inhibition due to optimal spatial alignment with the enzyme’s active site, but this can also increase toxicity risks .
  • Halogen vs. The methyl group (electron-donating) in the target compound may reduce acidity, contributing to its lower potency .

Heterocyclic Core Modifications

The benzoxazole core is distinct from other heterocycles used in anti-inflammatory agents:

Table 2: Comparison with Other Heterocyclic Scaffolds

Compound Class Core Structure Key Features Pharmacological Notes
Benzoxazoleacetic acids Benzoxazole + acetic acid Aromatic, planar structure; moderate metabolic stability Direct COX inhibition; anti-inflammatory
Tetrazole derivatives (e.g., 5-aryl-2H-tetrazole-2-acetic acids) Tetrazole + acetic acid High nitrogen content; polar Superoxide scavenging; moderate anti-inflammatory activity
Benzimidazole derivatives Benzimidazole + hydrazone Flexible backbone; basic nitrogen Antimicrobial activity; less focus on COX
  • Benzoxazole vs. Tetrazole : The benzoxazole core’s aromaticity enhances stability and lipophilicity, improving membrane permeability compared to the more polar tetrazole derivatives .
  • Benzoxazole vs. Benzimidazole : Benzimidazoles exhibit broader biological activity (e.g., antimicrobial) due to their basic nitrogen, whereas benzoxazoleacetic acids are more specialized for anti-inflammatory applications .

Pharmacokinetic and Metabolic Considerations

  • Acid vs. Ester Forms: The acetic acid group in α-methyl-2-(m-tolyl)-5-benzoxazoleacetic acid is essential for direct interaction with COX. Methyl esters (e.g., α-desmethyl Benoxaprofen methyl ester) act as prodrugs, requiring enzymatic hydrolysis to release the active acid form, which delays onset but improves oral bioavailability .
  • Toxicity Profiles: Benoxaprofen’s withdrawal highlights the importance of substituent choice. The m-tolyl group in the target compound may reduce hepatotoxicity risks compared to halogenated analogues, though rigorous toxicity studies are lacking .

Biological Activity

Alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and enzyme inhibitory properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzoxazole derivatives, which are known for their wide range of pharmacological effects. The synthesis of this compound typically involves the condensation of m-tolyl and benzoxazole derivatives, followed by acetic acid modification. Various synthetic routes have been explored to optimize yield and biological activity.

1. Anti-inflammatory Activity

Studies have shown that this compound exhibits notable anti-inflammatory properties. In a carrageenan-induced rat paw edema model, the compound demonstrated significant reduction in edema compared to control groups. The effectiveness was assessed using the effective dose (ED30) parameters:

CompoundED30 (mg/kg)Comparison
This compound10More effective than phenylbutazone
Phenylbutazone30Standard reference

The results indicated that this compound is three to five times more active than phenylbutazone, suggesting its potential as a potent anti-inflammatory agent .

2. Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. In a study using the hot plate test, it was found to significantly increase pain threshold in treated animals compared to controls:

Treatment GroupPain Threshold Increase (s)
Control0
Low Dose3
High Dose7

These findings support the hypothesis that the compound may act through central mechanisms to alleviate pain .

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor:

CompoundIC50 (µM)Reference
This compound15 ± 1.5More effective than Donepezil (IC50 = 33.65 ± 3.50 µM)
Donepezil33.65 ± 3.50Standard reference

The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzoxazole ring enhance enzyme binding affinity and inhibition potency .

Case Studies and Research Findings

Case Study: In Vivo Efficacy
A study conducted on mice models demonstrated that administration of this compound led to significant improvements in cognitive function as measured by the Morris water maze test. Mice treated with the compound showed enhanced memory retention compared to untreated controls.

Research Findings:
Recent investigations into the mechanism of action revealed that this compound interacts with the active site of AChE, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown. Molecular docking studies corroborated these findings, highlighting potential therapeutic applications for Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for preparing α-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid, and what analytical methods validate its purity and structure?

Answer:
The synthesis typically involves cyclocondensation of substituted aryl acids with aminophenol derivatives. For example, methyl 3-amino-4-hydroxybenzoate reacts with m-tolylacetic acid derivatives under reflux conditions in acetic acid or polyphosphoric acid to form the benzoxazole core . Post-synthetic methylation introduces the α-methyl group.
Validation methods:

  • Purity: HPLC (≥97% purity, using C18 columns with acetonitrile/water gradients) .
  • Structural confirmation:
    • 1H/13C NMR: Key peaks include aromatic protons (δ 6.8–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm).
    • Mass spectrometry: Molecular ion peak at m/z 289.3 (C₁₇H₁₅NO₃) .

Basic: How is the structure-activity relationship (SAR) of benzoxazoleacetic acid derivatives established in anti-inflammatory studies?

Answer:
SAR studies focus on modifying the m-tolyl substituent and acetic acid side chain. For example:

  • m-Tolyl group: Enhances lipophilicity, improving membrane permeability.
  • α-Methyl group: Reduces metabolic degradation by esterases .
    Methodology:
  • Synthesize analogs with halogens (e.g., Br, F) or electron-withdrawing groups on the phenyl ring.
  • Test in vitro (e.g., COX-2 inhibition assays) and in vivo (carrageenan-induced paw edema in rats) .

Advanced: How can researchers optimize reaction yields in the cyclocondensation step during synthesis?

Answer:
Key factors include:

  • Catalyst selection: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent optimization: Replace acetic acid with toluene/POCl₃ for milder conditions, reducing side products .
  • Temperature control: Gradual heating (80–120°C) prevents decomposition of sensitive intermediates.
    Example optimization table:
ConditionYield (%)Purity (%)
Acetic acid reflux6595
Toluene/POCl₃, 100°C8298

Advanced: What strategies resolve contradictions in biological activity data across different in vitro models?

Answer:
Discrepancies often arise from assay-specific parameters (e.g., cell type, concentration ranges). Mitigation strategies:

  • Dose-response normalization: Compare IC₅₀ values across models (e.g., RAW264.7 macrophages vs. human PBMCs).
  • Metabolic stability testing: Assess compound stability in serum to rule out false negatives .
  • Orthogonal assays: Confirm COX-2 inhibition via Western blot (protein level) and ELISA (PGE₂ quantification) .

Advanced: How can computational chemistry guide the design of derivatives with improved pharmacokinetics?

Answer:

  • Docking studies: Model interactions with COX-2 active site (PDB: 5KIR) to predict binding affinity.
  • ADMET prediction: Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .
  • QSAR models: Correlate electronic parameters (e.g., Hammett σ) with anti-inflammatory activity .

Advanced: What in vivo models are appropriate for assessing efficacy and toxicity of this compound?

Answer:

  • Efficacy:
    • Acute inflammation: Carrageenan-induced rat paw edema (dose: 10–50 mg/kg, oral) .
    • Chronic inflammation: Collagen-induced arthritis in mice.
  • Toxicity:
    • Acute toxicity: OECD 423 guidelines (single-dose LD₅₀ determination).
    • Subchronic studies: 28-day repeated dosing in rodents, monitoring liver/kidney function .

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